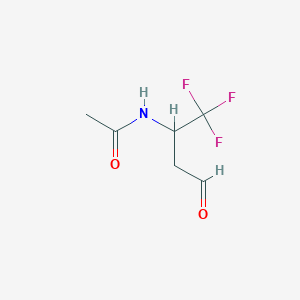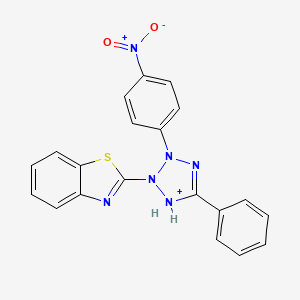
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a hexynoic acid methyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester typically involves the reaction of 3-cyanophenylacetylene with hex-5-ynoic acid methyl ester under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors. The cyanophenyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Nitrophenyl)-hex-5-ynoic Acid Methyl Ester
Uniqueness
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
864755-93-1 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 6-(3-cyanophenyl)hex-5-ynoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-4-2-3-6-12-7-5-8-13(10-12)11-15/h5,7-8,10H,2,4,9H2,1H3 |
InChI-Schlüssel |
ZPKFYXVNJZQHLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC#CC1=CC(=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


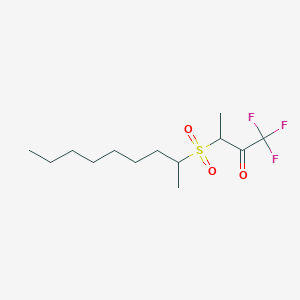
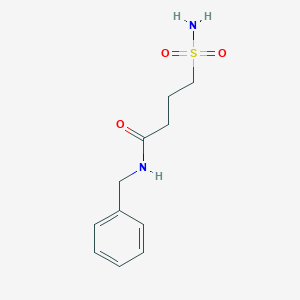
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
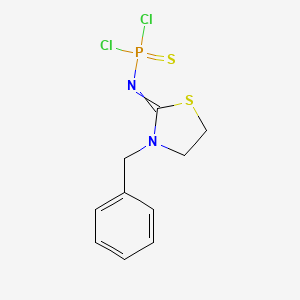
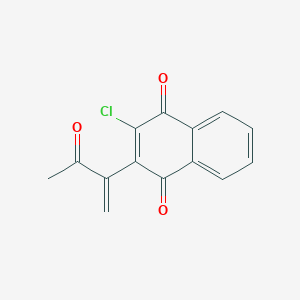
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
